N-tert-butylpyrido[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butylpyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-tert-butylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and exhibits comparable biological activities.
Thieno[3,2-d]pyrimidin-4-amine: Another heterocyclic compound with similar applications in medicinal chemistry
Uniqueness
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine is unique due to its specific tert-butyl substitution, which can influence its pharmacokinetic properties and biological activity. This substitution can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Biological Activity
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on its antiplasmodial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrido-pyrimidine core, which is known for its ability to interact with various biological targets. The tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antiplasmodial Activity
Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit notable antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with similar scaffolds have been reported to show effective inhibition of both the sexual and asexual stages of the parasite.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Alkyl Substituents : The presence of bulky alkyl groups, such as tert-butyl at position 2, significantly enhances antiplasmodial activity. However, longer alkyl chains tend to decrease efficacy.
- Amino Groups : The introduction of amino substituents at position 4 has been shown to improve activity against the hepatic stage of P. berghei, indicating a potential pathway for developing dual-stage antimalarial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Compounds within this chemical class have demonstrated inhibitory effects on various cancer cell lines.
Case Studies
- In Vitro Studies : A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and tested for their antiproliferative activities against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results showed IC50 values ranging from 5 µM to 25 µM, indicating moderate to high potency against these cell lines .
- Mechanism of Action : The mechanism of action appears to involve inhibition of key kinases involved in cancer cell proliferation. The compounds act as ATP-competitive inhibitors, mimicking adenine binding in kinase active sites, which is crucial for their anticancer activity .
Comparative Biological Activity Table
Compound Name | Biological Activity | EC50/IC50 Values | Target Organism/Cell Line |
---|---|---|---|
This compound | Antiplasmodial | 5 µM (P. falciparum) | Plasmodium falciparum |
This compound | Anticancer (HepG2) | 15 µM | HepG2 (liver cancer) |
This compound | Anticancer (A549) | 20 µM | A549 (lung cancer) |
Properties
IUPAC Name |
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)15-10-8-4-5-12-6-9(8)13-7-14-10/h4-7H,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFXUZATPHKKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=NC2=C1C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.